Nisoxetine

Vue d'ensemble

Description

La nisoxétine, initialement synthétisée dans les laboratoires de recherche de Lilly au début des années 1970, est un inhibiteur puissant et sélectif de la recapture de la norépinéphrine (noradrénaline) dans les synapses . Elle a été initialement étudiée comme antidépresseur mais n'a actuellement aucune application clinique chez l'homme . La nisoxétine est largement utilisée dans la recherche scientifique comme inhibiteur standard et sélectif de la recapture de la norépinéphrine .

Méthodes De Préparation

La nisoxétine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la réaction du 2-méthoxyphénol avec l'épichlorhydrine pour former le 2-(2-méthoxyphénoxy)propanol . Cet intermédiaire est ensuite mis à réagir avec la méthylamine pour produire la nisoxétine . Les conditions réactionnelles impliquent généralement l'utilisation d'une base telle que l'hydroxyde de sodium et de solvants tels que l'éthanol ou le méthanol . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais à plus grande échelle avec des conditions réactionnelles optimisées pour des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

Radioligand Binding Assays

Tritium-labeled nisoxetine (^3^H-NIS) is utilized as a radioligand for labeling norepinephrine uptake sites in vitro .

-

^3^H-NIS binds with high affinity (K~d~ = 0.7 nM) and selectivity to sites associated with norepinephrine uptake in the rat brain .

-

Binding increases with sodium concentration; it is barely detectable without sodium, as sodium ions are necessary for neuronal norepinephrine uptake .

-

The binding is heat-sensitive; heating rat cerebral cortical membranes reduces specific binding .

-

This compound (K~i~ = 0.7 + 0.02 nM) and other norepinephrine uptake inhibitors (DMI, MAZ, maprotiline) act as potent inhibitors of ^3^H-NIS binding to rat cortical membranes .

Interactions with Norepinephrine Transporter (NET)

This compound's interaction with the norepinephrine transporter (NET) has been studied through crystallography and computational methods .

-

This compound and reboxetine have similar binding modes, with their amino groups interacting with residues Phe43 and Asp46 (corresponding to Phe72 and Asp75 in human NET (hNET)) .

-

The amine group of this compound occupies a cavity formed by residues Phe43, Ala44, Phe319, and Ser320 (corresponding to Phe72, Ala73, Phe317, and Ser318 in hNET) .

-

Two aromatic rings of this compound are involved in the hydrophobic cleft bordered by residues Val120, Tyr123, Tyr124, Phe319, Phe325, and Ser422 (corresponding to Val148, Tyr151, Tyr152, Phe317, Phe323, and Ser420 in hNET), stabilizing this compound in the S1 binding site .

Key Residues in this compound Binding to hNET

| Residue | Contribution to Binding (kcal/mol) |

|---|---|

| Phe72 | Significant |

| Asp75 | Significant |

| Val148 | Significant |

| Tyr152 | Significant |

| Phe317 | Significant |

| Phe323 | Significant |

Effects on Monoamine Uptake

This compound is a selective inhibitor of norepinephrine uptake . It is about 1000-fold more potent in blocking norepinephrine uptake than serotonin uptake and 400-fold more potent in blocking norepinephrine uptake than dopamine uptake. The R-isomer of this compound has 20 times greater affinity than its S-isomer for NET .

Applications De Recherche Scientifique

La nisoxétine a plusieurs applications en recherche scientifique, notamment :

Biologie : Employée dans des études qui examinent le rôle de la norépinéphrine dans divers processus biologiques.

Médecine : Utilisée dans la recherche sur l'obésité, l'équilibre énergétique et les effets analgésiques locaux.

Mécanisme d'action

La nisoxétine exerce ses effets en inhibant sélectivement la recapture de la norépinéphrine dans les synapses . Cette inhibition augmente la concentration de norépinéphrine dans la fente synaptique, améliorant la transmission de la norépinéphrine . Les cibles moléculaires de la nisoxétine comprennent le transporteur de la norépinéphrine (NET), où elle se lie avec une forte affinité et bloque le processus de recapture . Cette action est cruciale dans les études relatives à la régulation de l'humeur, à la gestion de la douleur et à l'équilibre énergétique .

Mécanisme D'action

Nisoxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine into synapses . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing norepinephrine transmission . The molecular targets of this compound include the norepinephrine transporter (NET), where it binds with high affinity and blocks the reuptake process . This action is crucial in studies related to mood regulation, pain management, and energy balance .

Comparaison Avec Des Composés Similaires

La nisoxétine est structurellement similaire à d'autres inhibiteurs de la recapture de la norépinéphrine tels que la fluoxétine, l'atomoxétine et la duloxétine . elle est unique par sa forte sélectivité pour l'inhibition de la recapture de la norépinéphrine par rapport à la sérotonine et à la dopamine . Les composés similaires comprennent :

La particularité de la nisoxétine réside dans sa forte sélectivité pour l'inhibition de la recapture de la norépinéphrine, ce qui en fait un outil précieux dans la recherche axée sur les voies liées à la norépinéphrine .

Activité Biologique

Nisoxetine, a selective norepinephrine reuptake inhibitor (NRI), has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology and anesthetic applications. This article explores the compound's mechanisms of action, pharmacological properties, and various studies that elucidate its biological effects.

This compound primarily functions by inhibiting the reuptake of norepinephrine (NE) at presynaptic neurons, thus increasing the availability of NE in the synaptic cleft. This action is significantly more potent than its effects on serotonin (5-HT) and dopamine, making it a selective NRI. The binding affinity of this compound for the norepinephrine transporter (NET) is approximately 0.8 nM, indicating a strong interaction that facilitates its pharmacological effects .

Pharmacological Properties

- Norepinephrine Uptake Inhibition : this compound exhibits approximately 1000-fold greater potency in blocking norepinephrine uptake compared to serotonin and 400-fold compared to dopamine .

- Local Anesthetic Effects : Recent studies have demonstrated that this compound can induce spinal anesthesia with a potency exceeding that of traditional local anesthetics like mepivacaine. In animal models, this compound showed a more sensory-selective action over motor blockade .

- Gene Expression Modulation : Chronic administration of this compound has been shown to significantly alter gene expression related to neuropeptides such as prodynorphin (PDYN) in various brain regions, suggesting its role in modulating neurobiological pathways associated with stress and addiction .

Study 1: Spinal Anesthesia Efficacy

In a comparative study focusing on spinal anesthesia, this compound was found to be more effective than mepivacaine. The study employed voltage-clamp techniques to measure sodium current blockade in neuroblastoma cells and demonstrated that this compound had an IC50 of 1.6 µM at -70 mV, indicating a potent inhibitory effect on Na+ currents .

| Compound | IC50 at -70 mV | IC50 at -100 mV |

|---|---|---|

| This compound | 1.6 µM | 28.6 µM |

| Mepivacaine | 3.7 µM | 74.2 µM |

Study 2: Neurochemical Effects

A clinical trial assessed the impact of this compound on noradrenaline sensitivity and tyramine responsiveness. Results indicated that this compound increased noradrenaline sensitivity without significantly affecting serotonin uptake into platelets, highlighting its selective action .

Study 3: Feeding Suppression

Research involving high-fat diet-induced obesity models showed that this compound administration resulted in notable feeding suppression effects. The study indicated that low doses of this compound could modulate feeding behavior by enhancing NE activity in specific brain regions associated with appetite regulation .

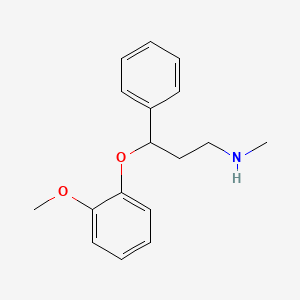

Propriétés

Numéro CAS |

53179-07-0 |

|---|---|

Formule moléculaire |

C17H21NO2 |

Poids moléculaire |

271.35 g/mol |

Nom IUPAC |

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine |

InChI |

InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3 |

Clé InChI |

ITJNARMNRKSWTA-UHFFFAOYSA-N |

SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |

SMILES canonique |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |

Apparence |

Solid powder |

Key on ui other cas no. |

53179-07-0 57226-61-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropylamine 3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine DL-N-methyl-3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine Lilly 135252 Lilly 94939 LY 135252 LY 94939 LY-135252 N-methyl-gamma-(2-methylphenoxy)phenylpropanolamine nisoxetine nisoxetine hydrochloride nisoxetine hydrochloride, (+-)-isomer nisoxetine, (+-)-isome |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.